molecular formula C22H14N2O3 B15045329 N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide

N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide

Cat. No.: B15045329
M. Wt: 354.4 g/mol
InChI Key: SOZYEMUJSUTZJV-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes or alkenes to form the isoxazole ring . The reaction conditions often require the presence of a catalyst, such as copper (I) or ruthenium (II), to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the anthraquinone moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H14N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2-methylphenyl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide

InChI

InChI=1S/C22H14N2O3/c1-12-6-2-5-9-17(12)23-22(26)16-11-10-15-18-19(16)24-27-21(18)14-8-4-3-7-13(14)20(15)25/h2-11H,1H3,(H,23,26)

InChI Key

SOZYEMUJSUTZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24

Origin of Product

United States

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